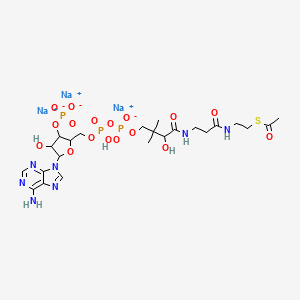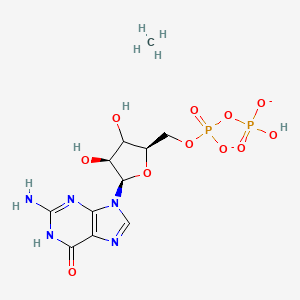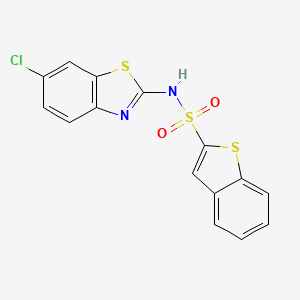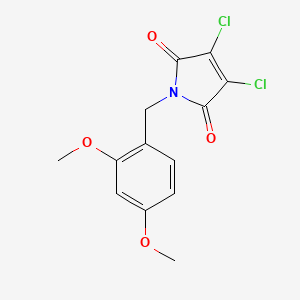
Acetyl-CoA (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-coenzyme A (trisodium) is a central metabolic intermediate that plays a crucial role in various biochemical reactions. It is involved in the tricarboxylic acid cycle and oxidative phosphorylation metabolism. This compound is essential for the transfer of acetyl groups to target amino acid residues, facilitating post-translational acetylation reactions of proteins .
Preparation Methods
Acetyl-coenzyme A (trisodium) is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography. This method ensures high purity and stability of the compound . Industrial production methods often involve similar enzymatic processes, ensuring consistency and quality in large-scale production .
Chemical Reactions Analysis
Acetyl-coenzyme A (trisodium) undergoes various biochemical reactions, including:
Reduction: It can be reduced in certain metabolic pathways, although this is less common.
Substitution: The acetyl group can be transferred to other molecules, such as in the synthesis of fatty acids and steroids.
Common reagents used in these reactions include coenzyme A, acetyl phosphate, and phosphotransacetylase. The major products formed from these reactions are energy molecules like ATP, as well as various metabolic intermediates .
Scientific Research Applications
Acetyl-coenzyme A (trisodium) has a wide range of scientific research applications:
Mechanism of Action
Acetyl-coenzyme A (trisodium) exerts its effects by transferring acetyl groups to target molecules. This process is essential for the citric acid cycle, where the acetyl group is oxidized to produce energy. The compound also plays a role in the synthesis of fatty acids, steroids, and other important biomolecules . Molecular targets include enzymes involved in the citric acid cycle and other metabolic pathways .
Comparison with Similar Compounds
Similar compounds to acetyl-coenzyme A (trisodium) include:
Succinyl-coenzyme A: Involved in the citric acid cycle but differs in the acyl group it carries.
Malonyl-coenzyme A: Plays a role in fatty acid synthesis.
Propionyl-coenzyme A: Involved in the metabolism of certain amino acids and fatty acids.
Acetyl-coenzyme A (trisodium) is unique in its role as a central metabolic intermediate, participating in a wide range of biochemical reactions and regulatory processes .
Properties
Molecular Formula |
C23H35N7Na3O17P3S |
|---|---|
Molecular Weight |
875.5 g/mol |
IUPAC Name |
trisodium;[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C23H38N7O17P3S.3Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3 |
InChI Key |
CRTIJMBXIFKWCA-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid;N,N-diethylethanamine;methane](/img/structure/B10831043.png)







![2-(4-Hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B10831111.png)
![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;methane](/img/structure/B10831120.png)

![4-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B10831127.png)


